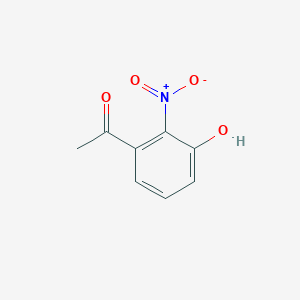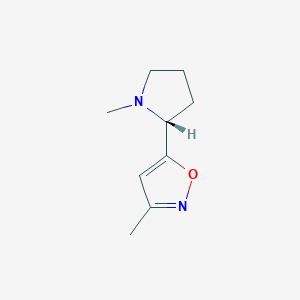
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an isoxazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of ion channels in the nervous system. Specifically, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Effets Biochimiques Et Physiologiques
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. This compound has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to reduce the excitability of neurons in the central nervous system, which may contribute to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has several advantages for lab experiments. This compound is relatively easy to synthesize and has high yield and purity. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have potent pharmacological effects, making it a useful tool for studying the activity of ion channels in the nervous system. However, one limitation of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for the study of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole. One potential direction is the development of new drugs based on this compound for the treatment of pain and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole and its potential applications in other fields of science, such as neuroscience and pharmacology. Finally, the synthesis of novel derivatives of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole may lead to the discovery of compounds with even more potent pharmacological effects.
Méthodes De Synthèse
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole can be synthesized using different methods. One of the commonly used methods is the reaction of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazoline with an oxidizing agent such as m-chloroperbenzoic acid. This reaction results in the formation of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole with high yield and purity. Other methods include the reaction of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazoline with different reagents such as nitrous acid and sodium nitrite.
Applications De Recherche Scientifique
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been extensively studied for its potential applications in various fields of science. This compound has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new drugs for pain management. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propriétés
Numéro CAS |
147402-73-1 |
|---|---|
Nom du produit |
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-methyl-5-[(2R)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m1/s1 |
Clé InChI |
ILLGYRJAYAAAEW-MRVPVSSYSA-N |
SMILES isomérique |
CC1=NOC(=C1)[C@H]2CCCN2C |
SMILES |
CC1=NOC(=C1)C2CCCN2C |
SMILES canonique |
CC1=NOC(=C1)C2CCCN2C |
Synonymes |
Isoxazole, 3-methyl-5-[(2R)-1-methyl-2-pyrrolidinyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



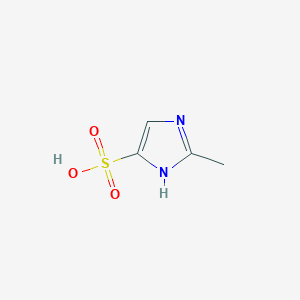

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
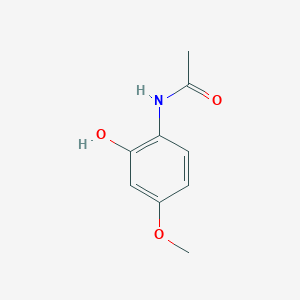
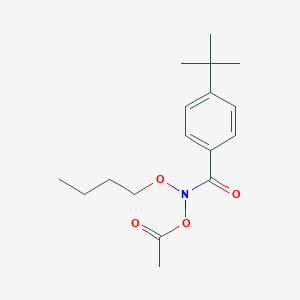
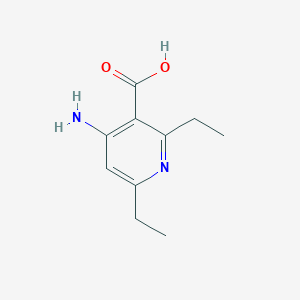

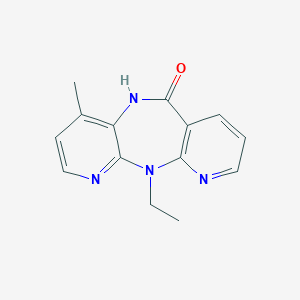
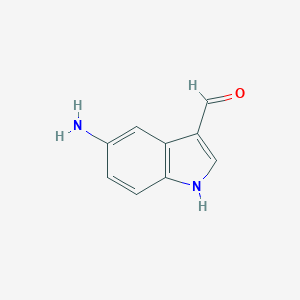
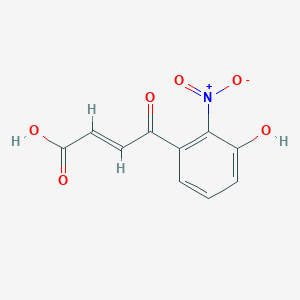

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
